Aluminum;lithium;dibutylazanide
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Description
Aluminum;lithium;dibutylazanide is a useful research compound. Its molecular formula is C32H72AlLiN4 and its molecular weight is 546.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers .
Mode of Action
Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI) . The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface .
Biochemical Pathways
The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries .
Result of Action
The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries .
Action Environment
The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action .
Properties
CAS No. |
15405-86-4 |
---|---|
Molecular Formula |
C32H72AlLiN4 |
Molecular Weight |
546.9 g/mol |
IUPAC Name |
lithium;tetrakis(dibutylamino)alumanuide |
InChI |
InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |
InChI Key |
ISBVOXPIPNIBOM-UHFFFAOYSA-N |
SMILES |
[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |
Canonical SMILES |
[Li+].CCCCN(CCCC)[Al-](N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)CCCC |
Origin of Product |
United States |
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